1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose
Overview
Description
Synthesis Analysis The synthesis of this compound involves condensation reactions, selective acetylation, and benzylation processes to introduce acetyl and benzyl groups at specific positions on the D-galactopyranose molecule. For example, the synthesis and crystal structure analysis of a similar compound, showcasing its synthesis complexity and the precise control required over reaction conditions, was detailed in research by Krajewski et al. (1985) (Krajewski et al., 1985).
Molecular Structure Analysis The molecular structure of 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose is characterized by X-ray diffraction methods, revealing its monoclinic crystal system and the conformations of its galactopyranose rings. The detailed structure analysis offers insights into the stereochemistry and molecular conformations crucial for its reactivity and interactions (Krajewski et al., 1985).
Chemical Reactions and Properties This compound undergoes various chemical reactions, including glycosylation, where it acts as a donor or acceptor in the formation of glycosidic bonds, leading to the synthesis of oligosaccharides and glycoconjugates. Its chemical properties, such as reactivity towards different reagents and stability under various conditions, are essential for its application in synthetic chemistry.
Physical Properties Analysis The physical properties, including solubility, melting point, and crystallinity, are significant for its handling and application in synthesis. These properties are influenced by the acetyl and benzyl groups, which modify the compound's solubility in organic solvents and its thermal stability.
Chemical Properties Analysis The chemical properties of 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose, such as its reactivity in nucleophilic substitution reactions, acid-catalyzed hydrolysis, and its role as a protecting group in carbohydrate chemistry, define its utility in synthetic organic chemistry. The specific placement of acetyl and benzyl groups affects its reactivity and selectivity in chemical transformations.
Scientific Research Applications
Synthesis of Complex Oligosaccharides
This compound plays a crucial role in the synthesis of complex oligosaccharides. For instance, it has been used to efficiently synthesize galabiosyl donors from penta-O-acetyl-beta-D-galactopyranose, which are crucial for synthesizing galabiose-containing oligosaccharides (Ohlsson & Magnusson, 2000). Similarly, the synthesis of some N-galactosides of 3-aryl-5-benzyl-1,2,4-triazin-6(1H)-/ones or thiones with expected biological activity has utilized this compound, showcasing its versatility in creating biologically active molecules (Mansour, Eid, & Khalil, 2003).
Future Directions
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33+,34+,35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFLBSFJOGQSRA-FGZSBDNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550717 | |
Record name | 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-beta-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose | |
CAS RN |
3866-62-4 | |
Record name | 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-beta-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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